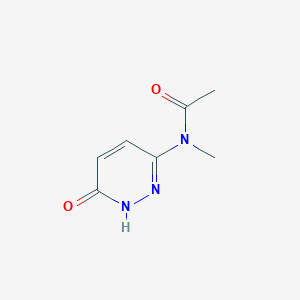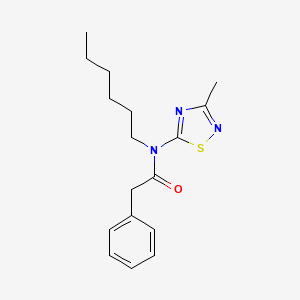![molecular formula C7H11ClF3N B12932273 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B12932273.png)
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. The compound contains a trifluoromethyl group, which imparts distinct chemical properties, and a spirocyclic structure that contributes to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a trifluoromethyl-containing reagent with a suitable azaspiro compound under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized spirocyclic compounds, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride has several scientific research applications, including:
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate.
Medicine: The compound’s unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The spirocyclic structure may also contribute to its stability and ability to interact with multiple pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylpyridine: Another compound containing a trifluoromethyl group, known for its applications in agrochemicals and pharmaceuticals.
Thiazaspiro[3.3]heptane: A structurally similar compound used in the discovery of pan-CDK inhibitors.
Uniqueness
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride stands out due to its unique combination of a trifluoromethyl group and a spirocyclic structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H11ClF3N |
|---|---|
Molekulargewicht |
201.62 g/mol |
IUPAC-Name |
7-(trifluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)5-1-2-6(5)3-11-4-6;/h5,11H,1-4H2;1H |
InChI-Schlüssel |
PFBZBEDBHCXQHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1C(F)(F)F)CNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


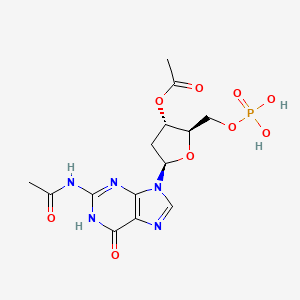

![5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12932212.png)
![6-[(Pyridin-3-yl)methyl]-1H-benzimidazole](/img/structure/B12932223.png)
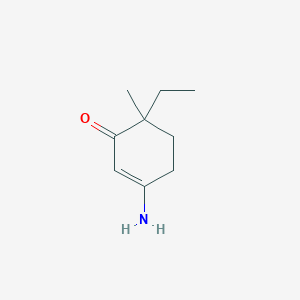
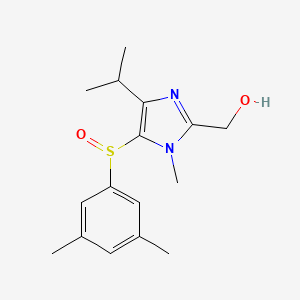
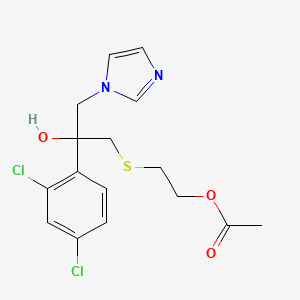
![1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B12932238.png)
